N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib and gefitinib . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers .
Synthesis Analysis
The synthesis of quinazoline derivatives generally involves the reaction of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines . An improved three-step process for the synthesis of gefitinib, a quinazoline derivative, from readily available starting material has been reported .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Chemical Reactions Analysis
Quinazoline derivatives have been found to exhibit a variety of chemical reactions, particularly in the context of medicinal chemistry .
Scientific Research Applications
Antimicrobial Applications
A derivative similar to N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide, specifically the 1-(4-oxo-3-(4-fluorophenyl)-3H- quinazolin-2-yl)-4-(substituted) thiosemicarbazides, has been synthesized and exhibited significant antimicrobial activity against select gram-positive and gram-negative bacteria. The study highlighted AR8 and AR9 as the most active compounds in the series, demonstrating a promising potential for antimicrobial applications (Alagarsamy et al., 2016).
Synthesis and Antimicrobial Activity of Thiazoloquinazolines
Thiazoloquinazolines, which are closely related to the chemical structure , have been recognized for their antimicrobial and antitumor activities. Their synthesis often involves electrophilic intramolecular cyclization, and they are considered biologically active substances with diverse pharmacological actions. Research in this area has explored the reactions of N(3)-alkenyl derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one with chalcogen tetrahalides, showcasing the potential for varied biological applications (D. Kut et al., 2021).
Synthesis and Biological Activity Prediction
The synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides has been conducted, and their potential biological activity was predicted using computational methods. The synthesized compounds exhibited potential as non-toxic substances with antineurotic activity, specifically highlighted for their potential in treating male reproductive and erectile dysfunctions (S. Danylchenko et al., 2016).
Synthesis of Benzimidazoquinazoline Thiones
Compounds related to the chemical structure , specifically benzimidazoquinazoline thiones, have been synthesized and are of interest due to their biological activity. These compounds have been shown to possess antihypertensive, antiallergic, and antiasthmatic effects, indicating a broad spectrum of potential pharmaceutical applications (A. Ivachtchenko et al., 2002).
Mechanism of Action
Target of Action
The primary targets of N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide It is known that substituted quinazoline, a structural component of this compound, has been widely used as an anti-tumor agent .
Mode of Action
The exact mode of action of This compound Compounds with a similar structure have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .
Biochemical Pathways
The biochemical pathways affected by This compound Given the wide range of biological activities associated with similar compounds, it can be inferred that multiple pathways might be affected .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The chemical properties of quinazolinones, a structural component of this compound, have been highlighted in several studies .
Result of Action
The molecular and cellular effects of This compound Given the wide range of biological activities associated with similar compounds, it can be inferred that the compound might have multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
The future directions of research on quinazoline derivatives are likely to involve the design and synthesis of new quinazoline-based compounds as potential drugs of anticancer potency against various cancers . Further studies are needed to understand the relationships between the structure of the heterocyclic scaffolds and the detected antimicrobial properties .
Biochemical Analysis
Biochemical Properties
Quinazolinones, the class of compounds it belongs to, have been associated with a broad spectrum of biological activities including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory effects . The exact enzymes, proteins, and other biomolecules that N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide interacts with are yet to be identified.
Cellular Effects
Quinazolinones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Properties
IUPAC Name |
N-(3-fluorophenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S2/c1-9-5-6-13-12(7-9)16(23)21-15-14(26-18(25)22(13)15)17(24)20-11-4-2-3-10(19)8-11/h2-8H,1H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWVKQQVWIVWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC(=CC=C4)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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